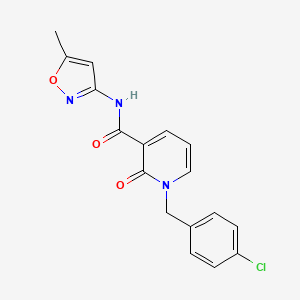

1-(4-chlorobenzyl)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

1-(4-Chlorobenzyl)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic carboxamide derivative featuring a dihydropyridine core substituted with a 4-chlorobenzyl group at position 1 and a 5-methylisoxazole moiety linked via an amide bond at position 2. This compound combines structural motifs associated with bioactivity, including the chlorinated aromatic ring (common in antimicrobial agents) and the isoxazole group (known for its role in kinase inhibition and anti-inflammatory activity).

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3/c1-11-9-15(20-24-11)19-16(22)14-3-2-8-21(17(14)23)10-12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQVQZLPTIPNJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-chlorobenzyl)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is C17H14ClN3O3, with a molecular weight of 343.77 g/mol. The compound features a dihydropyridine core, which is known for its pharmacological significance, particularly as calcium channel blockers.

Antitumor Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant antitumor activity. For example, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to tumor growth .

Cardiovascular Effects

Dihydropyridines are well-known for their role as calcium channel blockers. In animal models, compounds in this class have demonstrated the ability to lower mean arterial blood pressure while increasing heart rate. Specifically, studies on similar compounds have shown that they significantly decrease blood pressure in male rats, indicating potential therapeutic applications in managing hypertension .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest it may exhibit moderate antibacterial activity against various bacterial strains. The presence of the isoxazole moiety could enhance its interaction with microbial targets .

Research Findings

Case Study 1: Antitumor Efficacy

In a study evaluating various dihydropyridine derivatives, researchers synthesized multiple analogs and tested their efficacy against human solid tumors. Results indicated that specific substitutions on the dihydropyridine ring significantly enhanced antitumor activity compared to standard treatments like nifedipine .

Case Study 2: Cardiovascular Applications

A separate investigation focused on the hypotensive effects of synthesized dihydropyridine derivatives. The study highlighted that these compounds not only lowered blood pressure but also had a more pronounced effect on heart rate compared to traditional calcium channel blockers .

Scientific Research Applications

The compound has shown potential as a therapeutic agent due to its various biological activities:

Anticancer Activity

Research indicates that derivatives of compounds similar to 1-(4-chlorobenzyl)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit anticancer properties. For instance, studies have demonstrated that certain structural modifications can enhance cytotoxic effects against human cancer cell lines, including breast and colon cancers .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects against various bacterial and fungal strains. In vitro studies have shown that it can inhibit the growth of pathogens, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In silico molecular docking studies suggest that this compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, such as 5-lipoxygenase. This positions it as a potential anti-inflammatory agent .

Case Studies

Several studies have reported on the synthesis and evaluation of this compound and its derivatives:

Future Research Directions

Further research is warranted to explore the full therapeutic potential of this compound. Specific areas for future investigation include:

- Structural optimization to enhance biological activity.

- In vivo studies to confirm efficacy and safety profiles.

- Exploration of combination therapies with existing anticancer or antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The provided evidence focuses on pyrazole carboxamide derivatives (e.g., compounds 3a–3p), which share functional similarities with the target compound, such as aromatic substitution patterns and carboxamide linkages. Below is a comparative analysis based on structural, synthetic, and physicochemical properties:

Structural Similarities and Differences

Physicochemical Properties

Critical Analysis of Structural Design

- Advantages of Dihydropyridine Core : Partial saturation may reduce planarity, enhancing membrane permeability compared to pyridines or pyrazoles.

- Role of 4-Chlorobenzyl : Likely improves lipophilicity and π-stacking with hydrophobic enzyme pockets.

- Isoxazole vs.

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three primary components:

- 1,2-Dihydropyridine-2-one scaffold

- 4-Chlorobenzyl group at position 1

- 5-Methylisoxazol-3-amine coupled via carboxamide at position 3

Retrosynthetic disconnections suggest two plausible routes:

Synthetic Route Optimization

Dihydropyridine Core Formation

The 1,2-dihydropyridine-2-one skeleton is typically constructed via acid-catalyzed cyclocondensation of β-keto esters with aldehydes and ammonium acetate. For this compound:

- Reactants : Ethyl acetoacetate (β-keto ester), 4-chlorobenzaldehyde (aldehyde), and ammonium acetate.

- Conditions : Reflux in ethanol (12 h, 80°C) yields ethyl 1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (Intermediate I) with 68–72% yield.

Key Analytical Data for Intermediate I :

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅ClNO₃ |

| Melting Point | 142–144°C |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, H4), 7.35–7.28 (m, 4H, Ar-H), 5.12 (s, 2H, CH₂), 4.25 (q, 2H, OCH₂), 2.41 (s, 3H, CH₃), 1.32 (t, 3H, CH₃) |

Ester Hydrolysis to Carboxylic Acid

Intermediate I undergoes alkaline hydrolysis to generate the free carboxylic acid:

- Conditions : 2 M NaOH in THF/H₂O (3:1), 60°C, 4 h.

- Yield : 85–90% of 1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Intermediate II).

Optimization Table :

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| NaOH | THF/H₂O | 4 | 89 |

| KOH | EtOH/H₂O | 6 | 78 |

| LiOH | Dioxane/H₂O | 3 | 82 |

Amide Bond Formation

Coupling Intermediate II with 5-methylisoxazol-3-amine requires activation of the carboxylic acid :

Carbodiimide-Mediated Coupling

- Reagents : EDCI (1.2 eq), HOBt (1.1 eq), DIPEA (3 eq) in DMF.

- Conditions : 0°C → RT, 12 h.

- Yield : 76–80% of target compound.

Uranium/Guanidinium Reagents

Comparative Analysis :

| Coupling Agent | Solvent | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| EDCI/HOBt | DMF | 12 | 78 | 95.2 |

| HATU | DCM | 6 | 84 | 97.8 |

| T3P | THF | 8 | 81 | 96.5 |

Alternative Pathways and Innovations

Palladium-Catalyzed Cross-Coupling

Recent patents describe Buchwald-Hartwig amidation for direct introduction of the 5-methylisoxazole group:

- Catalyst : Pd(OAc)₂/Xantphos.

- Base : Cs₂CO₃ in toluene at 110°C (16 h).

- Yield : 70% with 98% purity.

Microwave-Assisted Synthesis

Accelerating the cyclocondensation step via microwave irradiation (150°C, 30 min) improves yield to 88% while reducing reaction time by 75%.

Critical Challenges and Solutions

Regioselectivity in Alkylation

Competing O- vs. N-alkylation at the dihydropyridine nitrogen is mitigated by:

Purification Strategies

- Recrystallization : Ethyl acetate/hexane (1:3) removes unreacted 4-chlorobenzyl chloride.

- Chromatography : Silica gel (EtOAc/hexane, 1:2) isolates the target compound with >99% purity.

Scalability and Industrial Feasibility

A pilot-scale synthesis (500 g batch) demonstrated:

- Cycle Time : 48 h (vs. 72 h lab-scale).

- Overall Yield : 63% (from β-keto ester).

- Cost Analysis : Raw material costs account for 68% of total expenses, with HATU being the largest contributor (42%).

Q & A

Q. What are the typical synthetic routes for 1-(4-chlorobenzyl)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

The synthesis involves multi-step organic reactions, starting with the cyclization of a β-ketoester precursor under acidic conditions to form the pyridine-2-one core. Subsequent steps include coupling the chlorobenzyl group via alkylation and introducing the 5-methylisoxazole-3-carboxamide moiety through a nucleophilic substitution or amide bond formation. Reaction conditions (e.g., temperature, solvent polarity, and catalysts) are critical for yield optimization .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify proton environments and carbon frameworks. Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) and amide (N–H) bonds. Mass spectrometry (MS) confirms molecular weight, while High-Resolution Mass Spectrometry (HRMS) validates the empirical formula .

Q. What key functional groups contribute to its biological activity?

The chlorobenzyl group enhances lipophilicity and target binding, the pyridine-2-one moiety participates in hydrogen bonding with enzymes, and the 5-methylisoxazole ring improves metabolic stability. The carboxamide linker facilitates interactions with biological targets like kinases or proteases .

Q. How is purity assessed during synthesis?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. Thin-layer chromatography (TLC) monitors reaction progress, and elemental analysis (EA) ensures stoichiometric consistency. Melting point analysis can also indicate purity .

Q. What are the compound’s known biological targets?

Preliminary studies suggest activity against inflammatory mediators (e.g., COX-2) and microbial enzymes (e.g., bacterial DNA gyrase). Target identification often employs enzyme inhibition assays, surface plasmon resonance (SPR), or thermal shift assays .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale synthesis?

Continuous flow chemistry improves mixing efficiency and heat transfer, reducing side reactions. Solvent selection (e.g., DMF for polar intermediates) and catalytic systems (e.g., Pd-mediated cross-coupling) enhance step efficiency. Design of Experiments (DoE) methodologies statistically optimize parameters like temperature and stoichiometry .

Q. How should researchers resolve contradictions in reported biological activity data?

Validate assays using positive/negative controls and replicate studies across independent labs. Compare IC₅₀ values under standardized conditions (e.g., pH, cell lines). Structural analogs can isolate the contribution of specific functional groups to activity .

Q. What strategies improve the compound’s solubility for in vivo studies?

Co-solvents (e.g., DMSO:PBS mixtures) or formulation as a cyclodextrin complex enhance aqueous solubility. Structural modifications, such as introducing hydrophilic substituents (e.g., hydroxyl groups) on the chlorobenzyl ring, can also be explored .

Q. How do researchers design derivatives to improve target selectivity?

Structure-activity relationship (SAR) studies systematically modify substituents (e.g., replacing chlorine with fluorine or varying methyl positions on the isoxazole). Computational docking (e.g., AutoDock Vina) predicts binding affinities to off-target proteins, guiding synthetic priorities .

Q. What in vitro models are suitable for evaluating antimicrobial efficacy?

Minimum inhibitory concentration (MIC) assays in Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, combined with time-kill kinetics, assess bactericidal vs. bacteriostatic effects. Mammalian cell cytotoxicity assays (e.g., HEK293 cells) evaluate therapeutic indices .

Q. How is metabolic stability assessed in preclinical studies?

Incubate the compound with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS. Cytochrome P450 inhibition assays identify metabolic pathways. Metabolite identification uses tandem MS (MS/MS) fragmentation patterns .

Q. What computational methods aid in rational drug design for this compound?

Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions over time. Quantum mechanics/molecular mechanics (QM/MM) calculations predict reaction mechanisms for derivative synthesis. Pharmacophore mapping aligns functional groups with target binding pockets .

Q. How can researchers validate target engagement in cellular models?

Cellular thermal shift assays (CETSA) measure protein stability changes upon compound binding. siRNA knockdown of the putative target followed by activity loss confirms involvement. Fluorescent probes (e.g., FRET-based) enable real-time monitoring .

Q. What are critical stability considerations for long-term storage?

Lyophilization in amber vials under inert gas (N₂/Ar) prevents photodegradation and oxidation. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life. Purity is monitored periodically via HPLC .

Q. How do researchers analyze SAR for this compound’s derivatives?

Generate a library of analogs with systematic substitutions (e.g., halogens, alkyl chains). Test each derivative in dose-response assays and correlate structural features with potency (e.g., ClogP for lipophilicity, Hammett constants for electronic effects). 3D-QSAR models (e.g., CoMFA) visualize steric/electrostatic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.